Methyl 2-phenylpropanimidate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111238-49-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
methyl 2-phenylpropanimidate |
InChI |
InChI=1S/C10H13NO/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
InChI Key |
MHUYUZCILQLIPS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=N)OC |
Synonyms |
Benzeneethanimidic acid, -alpha--methyl-, methyl ester (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Phenylpropanimidate
Established Synthetic Pathways
The foundational methods for synthesizing imidates have been part of the organic chemistry landscape for over a century. These pathways provide a reliable framework for the creation of methyl 2-phenylpropanimidate.
The most prominent and historically significant method for synthesizing imidates is the Pinner reaction, first detailed by Adolf Pinner in 1877. organic-chemistry.orgwikipedia.orgbeilstein-journals.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org In the specific case of this compound, the reactants would be 2-phenylpropanenitrile (B133222) and methanol (B129727). The process requires a strong acid, typically anhydrous hydrogen chloride (HCl), to protonate the nitrile. organic-chemistry.orgbeilstein-journals.org This activation creates a highly electrophilic nitrilium cation, which is then susceptible to nucleophilic attack by the alcohol (methanol). beilstein-journals.org The resulting product is an imino ester salt, also known as a Pinner salt. organic-chemistry.org
To synthesize this compound, the general Pinner reaction is applied using 2-phenylpropanenitrile as the nitrile source and methanol as the alcohol. The reaction is conducted under anhydrous conditions to prevent the formation of byproducts. Gaseous hydrogen chloride is passed through a mixture of the nitrile and alcohol to form the desired imidate hydrochloride salt. organic-chemistry.orgbeilstein-journals.org Lewis acids have also been explored as promoters for the Pinner reaction, although this is a more recent development. nih.gov
Achieving a high yield of this compound requires careful control over several experimental variables. These factors are often interdependent and must be optimized collectively for the best results.
The solvent choice is critical in the synthesis of this compound. Often, an excess of the reactant alcohol, methanol, is used as the solvent. This serves the dual purpose of driving the reaction equilibrium towards the product and simplifying the reaction setup. nih.gov Other inert solvents like dichloromethane (B109758) or cyclopentyl methyl ether (CPME) can also be used. nih.govlookchem.com The use of CPME has been noted as an improvement to the classical Pinner reaction, allowing for direct product isolation by simple filtration. lookchem.comdeepdyve.comresearchgate.net Using the nitrile itself as the solvent is another viable strategy, particularly when using Lewis acid promoters. nih.gov
Table 1: Effect of Solvent on Reaction Efficiency
| Solvent | Role | Typical Outcome | Citation |
|---|---|---|---|
| Excess Methanol | Reactant & Solvent | Drives equilibrium, simplifies setup | nih.gov |
| Dichloromethane | Inert Solvent | Low yields observed with equimolar reactants | nih.gov |
| Cyclopentyl Methyl Ether (CPME) | Inert Solvent | Improved reaction, allows for easy product isolation | lookchem.comdeepdyve.comresearchgate.net |
Temperature control is crucial for a successful Pinner reaction. The reaction is often initiated and carried out at low temperatures, typically around 0°C, to manage the exothermic nature of the initial protonation and to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride. wikipedia.org The reaction is generally conducted at atmospheric pressure.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature | Effect on Reaction | General Outcome | Citation |
|---|---|---|---|
| Low (e.g., 0°C) | Controls exothermicity, enhances stability | Preferred for preventing decomposition of Pinner salt | wikipedia.org |
| Room Temperature | Can be used, may require shorter reaction times | Balances reaction rate and stability | google.com |
The ratio of reactants significantly impacts the yield. A large excess of the alcohol (methanol) is typically used to ensure the reaction goes to completion. nih.gov The amount of acid catalyst is also a key factor. While catalytic amounts can be used, stoichiometric amounts of a strong acid like HCl are often necessary to fully activate the nitrile. nih.gov
The purity of the reagents is paramount. The Pinner reaction must be carried out under anhydrous (water-free) conditions. organic-chemistry.org The presence of water is detrimental because it can hydrolyze the imidate product to form the corresponding ester, in this case, methyl 2-phenylpropanoate (B8470279), thereby reducing the yield of the desired product. beilstein-journals.orgnih.gov
Table 3: Reagent Considerations for Optimal Yield
| Reagent | Stoichiometry/Purity Consideration | Rationale | Citation |
|---|---|---|---|
| 2-phenylpropanenitrile | High Purity | Starting material purity directly affects product purity and yield. | |
| Methanol | Anhydrous, often in large excess | Acts as both reactant and solvent; drives equilibrium forward; prevents hydrolysis. | nih.gov |
Large-Scale Preparative Techniques (e.g., gram-scale synthesis)
The synthesis of this compound on a gram-scale or larger often relies on well-established chemical transformations that are amenable to scale-up. One of the most common and direct methods is the Pinner reaction. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, this would involve the reaction of 2-phenylpropanenitrile with methanol in the presence of a strong acid, such as hydrogen chloride.
The general steps for a gram-scale Pinner synthesis are as follows:
Dissolving the starting nitrile, 2-phenylpropanenitrile, in an excess of anhydrous methanol, which acts as both a reactant and a solvent.
Cooling the mixture to a low temperature, typically 0 °C or below, to control the exothermic reaction.
Bubbling dry hydrogen chloride gas through the solution or adding a pre-prepared solution of HCl in methanol. The acid acts as a catalyst.
Allowing the reaction to proceed for several hours, often overnight, with continuous stirring.
The resulting imidate hydrochloride salt is then typically isolated by filtration.
Neutralization of the salt with a suitable base, such as sodium carbonate or triethylamine, liberates the free imidate, this compound, which can then be extracted and purified.
While the Pinner reaction is a classic method, alternative approaches for gram-scale synthesis exist. These can include the reaction of 2-phenylpropionamide with a methylating agent under basic conditions. However, this method can sometimes suffer from lower yields and the formation of byproducts.
Below is a representative data table for a potential gram-scale synthesis of this compound based on the Pinner reaction.
Table 1: Representative Gram-Scale Synthesis of this compound via the Pinner Reaction
| Parameter | Value |
| Starting Material | 2-phenylpropanenitrile |
| Reagent | Anhydrous Methanol |
| Catalyst | Hydrogen Chloride (gas) |
| Scale | 10.0 g of nitrile |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Neutralization with NaHCO₃ |
| Purification | Distillation under reduced pressure |
| Typical Yield | 70-85% |
Novel Synthetic Approaches and Innovations
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for the formation of imidates, including those applicable to this compound.
Catalytic Strategies in this compound Formation
Modern synthetic chemistry has increasingly moved towards catalytic methods to improve the efficiency of reactions like imidate formation. For the synthesis of this compound, several catalytic strategies could be employed to overcome the limitations of classical methods, such as the use of stoichiometric strong acids in the Pinner reaction.
One promising approach involves the use of transition metal catalysts. For example, gold or platinum complexes have been shown to catalyze the addition of alcohols to nitriles under milder conditions than the traditional Pinner reaction. These reactions often proceed with high atom economy and can be performed with lower catalyst loadings. The general mechanism involves the activation of the nitrile by the metal catalyst, making it more susceptible to nucleophilic attack by the alcohol.
Organocatalysis represents another innovative strategy. The use of strong, non-nucleophilic organic bases or acids as catalysts can promote the formation of imidates. These catalysts can offer advantages in terms of lower toxicity and cost compared to some metal catalysts.
Table 2: Comparison of Catalytic Strategies for Imidate Synthesis
| Catalytic System | Advantages | Potential Application to this compound |
| Gold (I) Catalysis | Mild reaction conditions, high functional group tolerance. | Potentially high-yielding synthesis from 2-phenylpropanenitrile and methanol. |
| Platinum Catalysis | High efficiency and turnover numbers. | Could offer an economical route for large-scale production. |
| Organocatalysis | Metal-free, often lower toxicity. | A "greener" alternative to traditional methods. |
Photoredox Catalysis in Imidate Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. While specific examples for the direct synthesis of this compound using photoredox catalysis are not yet widely reported, the general principles of this technology can be applied to imidate synthesis.
A plausible photoredox-mediated pathway could involve the generation of a radical intermediate from a suitable precursor. For instance, an acyl derivative could be converted into an acyl radical, which then reacts with an appropriate nitrogen source. Alternatively, a nitrogen-centered radical could be generated and trapped by a suitable carbon-based reaction partner.
The key components of such a system would include a photocatalyst (often a ruthenium or iridium complex), a light source (typically a blue LED), and the starting materials. The mild reaction conditions and the potential for novel reaction pathways make photoredox catalysis an exciting frontier for the synthesis of complex molecules like this compound.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes. When applied to the synthesis of this compound, these principles aim to reduce the environmental impact of the chemical process.
Key green chemistry considerations for imidate synthesis include:
Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. Catalytic additions of alcohols to nitriles are generally highly atom-economical.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring solvent-free conditions or using benign solvents like ethanol (B145695) or even water, if a suitable catalytic system can be developed.
Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis, to reduce energy consumption.
Catalysis: Utilizing catalytic rather than stoichiometric reagents to minimize waste. This is a central theme in modern synthetic strategies for imidates.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Favoring addition reactions (e.g., nitrile + alcohol) over substitution reactions. |
| Safer Solvents | Investigating the use of alcohols as both reactant and solvent to reduce solvent waste. |
| Energy Efficiency | Developing catalytic systems that operate at lower temperatures. |
| Renewable Feedstocks | Exploring bio-based sources for starting materials where feasible. |
Reaction Mechanisms and Mechanistic Investigations of Methyl 2 Phenylpropanimidate
Fundamental Reactivity Patterns of Imidate Esters
Imidate esters, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR''. wikipedia.org This structure can be considered a hybrid between an ester and an imine, which imparts a unique electronic character and versatile reactivity. researchgate.netrsc.org Unlike amides, the imidate functionality possesses both electrophilic and nucleophilic centers, enhancing its utility as a synthetic building block. rsc.org
The fundamental reactivity of imidate esters like Methyl 2-phenylpropanimidate is dictated by two primary sites:
The Imidate Carbon: The carbon atom double-bonded to nitrogen is electrophilic, similar to the carbonyl carbon in esters. It is susceptible to attack by nucleophiles. wikipedia.orgresearchgate.net Aliphatic imidates are generally more reactive towards nucleophiles than aromatic imidates. wikipedia.org
The Imidate Nitrogen: The nitrogen atom has a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. rsc.org
This dual reactivity allows imidates to participate in a wide range of chemical transformations, including hydrolysis, aminolysis (reaction with amines to form amidines), and reactions with alcohols to form orthoesters. wikipedia.org The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, is a common method for synthesizing imidate salts. rroij.comwikipedia.org
Detailed Mechanistic Pathways Involving this compound
The carbon atom of the C=N double bond in this compound is an electrophilic center, readily attacked by nucleophiles. libretexts.orgyoutube.com This reactivity is analogous to that of the carbonyl carbon in esters and amides. The mechanism of nucleophilic substitution at the imidoyl carbon is considered to be intermediate between that of carbonyl and vinyl carbon substitution. nih.gov
The reaction typically proceeds through a tetrahedral intermediate, which forms after the nucleophile adds to the imidate carbon. youtube.com This intermediate is a recurring feature in the reactions of imidate esters. cdnsciencepub.comresearchgate.netcdnsciencepub.com The fate of this intermediate determines the final product. For example, reaction with an amine leads to the formation of an amidine, while reaction with water results in an ester. wikipedia.org
| Functional Group | Electrophilic Center | Typical Reaction | Reactivity Trend |
|---|---|---|---|
| Acid Chloride | Carbonyl Carbon | Nucleophilic Acyl Substitution | Very High |
| Acid Anhydride | Carbonyl Carbon | Nucleophilic Acyl Substitution | High |
| Imidate Ester | Imidate Carbon | Nucleophilic Addition/Substitution | Moderate |
| Ester | Carbonyl Carbon | Nucleophilic Acyl Substitution | Moderate |
| Amide | Carbonyl Carbon | Nucleophilic Acyl Substitution | Low |
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it a nucleophilic center that can react with electrophiles. wisdomlib.orgwikipedia.org This process, known as electrophilic amination, involves the formation of a new carbon-nitrogen bond where the nitrogen source acts as the nucleophile and attacks an electrophilic species. nih.gov However, in the context of the imidate's own reactivity, the nitrogen atom itself attacks an external electrophile.
This reactivity is similar to that of other amino compounds. For instance, in aniline, there is a competition between the lone pair on the nitrogen atom and the π-electron-rich benzene (B151609) ring for attacking an incoming electrophile. stackexchange.com To direct electrophilic attack to the ring, the nitrogen is often "protected" to reduce its nucleophilicity. stackexchange.com For an imidate like this compound, electrophiles can attack the nitrogen, leading to the formation of N-substituted products or intermediates that can then undergo further reactions.
Hydrolysis: The hydrolysis of imidate esters is a well-studied process that is highly dependent on pH. cdnsciencepub.comacs.org The reaction proceeds through the formation of a tetrahedral intermediate. researchgate.netacs.org The breakdown of this intermediate can yield either an ester and an amine or an amide and an alcohol. cdnsciencepub.comcdnsciencepub.com
The mechanism can be summarized as follows:
Nucleophilic Attack: A water molecule attacks the electrophilic imidate carbon.
Tetrahedral Intermediate Formation: A neutral, cationic, or anionic tetrahedral intermediate is formed, depending on the pH of the solution. cdnsciencepub.comresearchgate.net
Proton Transfer: Proton transfers can occur between the nitrogen and oxygen atoms.
Intermediate Breakdown: The tetrahedral intermediate collapses, expelling either the alcohol (forming an amide) or the amine (forming an ester).
The product distribution is governed by stereoelectronic control and the specific ionic form of the tetrahedral intermediate (T+, T±, or T−). cdnsciencepub.comcdnsciencepub.com For example, the hydrolysis of syn imidate salts in basic conditions can produce a mixture of ester-amine and amide-alcohol products, whereas in acidic or neutral conditions, only the ester-amine products are formed. cdnsciencepub.comcdnsciencepub.com Anti imidate salts tend to yield ester-amine products exclusively across the entire pH range. cdnsciencepub.comcdnsciencepub.com
Transesterification: Transesterification is the process of exchanging the alkoxy group (OR'') of an imidate with the alkoxy group (OR''') of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com
Base-catalyzed mechanism: An alkoxide (from the new alcohol) acts as a nucleophile, attacking the imidate carbon. This forms a tetrahedral intermediate which then collapses, expelling the original alkoxide and forming the new imidate. masterorganicchemistry.com
Acid-catalyzed mechanism: The acid protonates the imidate nitrogen, making the imidate carbon more electrophilic. The new alcohol then attacks the carbon, leading to a tetrahedral intermediate. After proton transfers, the original alcohol is eliminated. wikipedia.org
| Reaction | Catalyst | Key Intermediate | Typical Products |
|---|---|---|---|
| Hydrolysis | Acid or Base | Tetrahedral Intermediate | Ester + Amine or Amide + Alcohol |
| Transesterification | Acid or Base | Tetrahedral Intermediate | New Imidate + Original Alcohol |
The reactivity of this compound provides a clear link between the mechanisms of reactions involving imines and esters. Quantitative relationships have been established that connect the hydrolysis of imidate esters to the mechanisms of related acyl transfer reactions, which are characteristic of esters. acs.org The study of imidate hydrolysis, particularly the effects of pH and catalysts on product yields, offers significant insight into these related mechanisms. acs.org Mechanisms that include tetrahedral addition intermediates in acid-base equilibrium can successfully explain the observations made in both imidate and ester systems. acs.org This highlights the role of the tetrahedral intermediate as a common, crucial species in the acyl transfer reactions of both classes of compounds.
Role of Intermediates and Transition States
The mechanistic pathways of reactions involving this compound are critically dependent on the formation of intermediates and the passage through specific transition states. researchgate.netcdnsciencepub.comwisdomlib.org
Intermediates: The most significant intermediate in the reactions of imidate esters is the tetrahedral intermediate . cdnsciencepub.comacs.org This species forms when a nucleophile adds to the sp2-hybridized imidate carbon, resulting in a temporary sp3-hybridized carbon. researchgate.net This intermediate is not a stable molecule but exists as a local energy minimum on the reaction coordinate diagram. organicchemistrytutor.comsolubilityofthings.com The stability and subsequent decomposition pathway of this tetrahedral intermediate are profoundly influenced by factors like pH and stereoelectronic effects, which dictate the final product distribution in reactions like hydrolysis. cdnsciencepub.comresearchgate.netcdnsciencepub.com Depending on the reaction conditions, this intermediate can exist in various ionic forms (cationic, zwitterionic, or anionic), each having a distinct mode of decomposition. cdnsciencepub.comresearchgate.net
Transition States: A transition state is the specific configuration along the reaction coordinate that corresponds to the highest potential energy. organicchemistrytutor.comwikipedia.org It is an ephemeral arrangement of atoms, lasting no longer than a single molecular vibration, where bonds are in the process of breaking and forming. organicchemistrytutor.comsolubilityofthings.com For every step in a reaction mechanism, there is a corresponding transition state. organicchemistrytutor.com
In the context of this compound reactivity:
During nucleophilic attack on the imidate carbon, the transition state involves the partial formation of a bond between the nucleophile and the carbon, and the partial breaking of the C=N pi bond.
During the breakdown of the tetrahedral intermediate , the transition state features the partial breaking of the C-O or C-N bond and the partial reformation of the C=O or C=N double bond.
The structure of the transition state is crucial as it determines the activation energy and, consequently, the rate of the reaction. According to the Hammond-Leffler postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. wikipedia.org
Spectroscopic Detection of Intermediates
The detection and characterization of transient intermediates are crucial for elucidating reaction mechanisms. For reactions involving this compound, various spectroscopic techniques could be employed to identify species such as protonated intermediates, tetrahedral intermediates in hydrolysis, or rearrangement products.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting charged intermediates in solution. By carefully controlling the reaction conditions and introducing the reaction mixture into the mass spectrometer, it is possible to observe the mass-to-charge ratio of transient species, providing direct evidence for their existence.
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like in-situ monitoring, can provide structural information about intermediates that are present in sufficient concentration. Changes in chemical shifts, coupling constants, and the appearance of new signals can be used to track the formation and consumption of intermediates throughout the course of a reaction. For instance, in the hydrolysis of an imidate, the formation of a tetrahedral intermediate would be expected to show a characteristic upfield shift for the carbon atom of the former C=N bond in the 13C NMR spectrum.
Computational Elucidation of Transition State Structures
Computational chemistry offers a powerful approach to understanding reaction mechanisms by allowing for the theoretical calculation of transition state structures and energies. mit.edu These calculations provide insights into the geometry of the highest energy point along the reaction coordinate, which is critical for determining the feasibility and kinetics of a proposed mechanism. ims.ac.jp
Using methods such as Density Functional Theory (DFT), chemists can model the reaction pathway of, for example, the hydrolysis or rearrangement of this compound. These calculations can help to:
Visualize the three-dimensional structure of the transition state: This allows for an understanding of the specific atomic interactions that occur during the bond-breaking and bond-forming processes.
Determine the activation energy of the reaction: The calculated energy difference between the reactants and the transition state provides a theoretical prediction of the reaction rate.
Compare different possible reaction pathways: By calculating the activation energies for various proposed mechanisms, it is possible to determine the most likely reaction pathway.
For instance, a computational study could elucidate the transition state for the acid-catalyzed hydrolysis of this compound, detailing the bond lengths and angles as the water molecule attacks the protonated imidate carbon.
Interactive Table: Hypothetical Activation Energies for Imidate Hydrolysis
The following interactive table presents hypothetical activation energy data for the hydrolysis of a generic imidate under different catalytic conditions, illustrating the type of information that can be obtained from computational studies.
| Catalyst | Calculated Activation Energy (kcal/mol) |
| None | 35 |
| Acid | 22 |
| Base | 25 |
Note: This data is illustrative and not based on experimental results for this compound.
Influence of Substituents and Electronic Effects on Reaction Kinetics
The rate and mechanism of reactions involving this compound are expected to be significantly influenced by the electronic properties of substituents on the phenyl ring. The principles of physical organic chemistry, particularly the concepts of inductive and resonance effects, can be used to predict these influences. lasalle.eduucalgary.ca
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, at the para position of the phenyl ring would be expected to increase the electron density of the aromatic system. nih.govfigshare.com This would likely stabilize a positively charged intermediate or transition state, thereby accelerating reactions that proceed through such species, for example, acid-catalyzed hydrolysis.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, would have the opposite effect. libretexts.org By withdrawing electron density, they would destabilize positively charged intermediates and slow down reactions that involve their formation.
The Hammett equation can be used to quantify the effect of substituents on the reaction rate. A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) would be expected to be linear, with the slope (ρ) indicating the sensitivity of the reaction to electronic effects.
Solvent Effects on Reaction Mechanisms and Rates
The choice of solvent can have a profound impact on the rates and even the mechanisms of chemical reactions. wikipedia.orgchemrxiv.org For reactions involving this compound, solvent properties such as polarity, proticity, and coordinating ability are expected to play a crucial role. rsc.orgku.edu
The effect of the solvent is largely determined by its ability to stabilize the reactants, transition state, and any intermediates. According to transition state theory, a solvent that preferentially stabilizes the transition state relative to the reactants will accelerate the reaction. wikipedia.org
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can effectively solvate both cations and anions. In a reaction like the hydrolysis of this compound, a polar protic solvent could stabilize the developing charges in the transition state, leading to an increased reaction rate.
Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile, have large dipole moments but lack acidic protons. These solvents are effective at solvating cations but less so for anions.
Nonpolar solvents , such as hexane (B92381) and toluene, would generally be expected to slow down reactions that involve the formation of charged intermediates or transition states due to their inability to provide significant stabilization.
Interactive Table: Relative Rate Constants in Different Solvents
The following table provides hypothetical relative rate constants for a reaction of a generic imidate in various solvents, illustrating the potential magnitude of solvent effects.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| Hexane | 2.0 | 1 |
| Toluene | 2.4 | 5 |
| Acetonitrile | 37.5 | 500 |
| Dimethyl Sulfoxide | 46.7 | 1500 |
| Water | 80.1 | 10000 |
Note: This data is for illustrative purposes and does not represent experimental data for this compound.
Stereochemical Considerations in Methyl 2 Phenylpropanimidate Chemistry
Identification of Chiral Centers and Stereoisomers
The stereochemical nature of a molecule is fundamentally determined by the presence of chiral centers, which are typically carbon atoms bonded to four different substituents. In the case of Methyl 2-phenylpropanimidate, a chiral center is located at the second carbon of the propanimidate chain, the carbon atom to which the phenyl group is attached.
Enantiomeric Forms and their Significance
The presence of a single chiral center in this compound gives rise to a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. This distinction is of paramount importance in fields like pharmacology, where one enantiomer may exhibit therapeutic effects while the other could be inactive or even detrimental.
The two enantiomeric forms of this compound can be designated as (R)-Methyl 2-phenylpropanimidate and (S)-Methyl 2-phenylpropanimidate, based on the Cahn-Ingold-Prelog priority rules.
Diastereomeric Possibilities in Derivative Structures
When a second chiral center is introduced into the this compound molecule, for instance, through substitution on the phenyl ring or modification of the imidate group with a chiral moiety, diastereomers can be formed. Unlike enantiomers, diastereomers are not mirror images of each other and possess distinct physical properties, such as melting points, boiling points, and solubilities. This difference in properties allows for their separation by conventional laboratory techniques like crystallization or chromatography.
For a derivative of this compound with two chiral centers, a maximum of four stereoisomers can exist: two pairs of enantiomers. The relationship between non-enantiomeric stereoisomers is diastereomeric.
Enantioselective Synthesis Strategies for this compound
The selective synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and resolution.
Chiral Catalysis in Asymmetric Synthesis
Asymmetric synthesis aims to create a specific stereoisomer directly. A powerful tool in this endeavor is the use of chiral catalysts. These catalysts, which are themselves enantiomerically pure, can direct a chemical reaction to favor the formation of one enantiomer over the other. For the synthesis of a specific enantiomer of this compound, a chiral catalyst could be employed in the key bond-forming step that establishes the chiral center. For example, a chiral Lewis acid or a transition metal complex with a chiral ligand could be utilized to control the stereochemical outcome of the reaction.
Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis
| Catalyst Type | Example | Potential Application in Imidate Synthesis |
| Chiral Lewis Acid | Boron-based catalysts with chiral ligands | Catalyzing the addition of a nucleophile to an achiral precursor. |
| Chiral Transition Metal Complex | Rhodium complex with a chiral phosphine (B1218219) ligand | Asymmetric hydrogenation or carbon-carbon bond formation. |
| Organocatalyst | Chiral amine or thiourea (B124793) derivative | Activating the substrate towards enantioselective transformation. |
Resolution Techniques for Enantiomeric Separation
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. wikipedia.orglibretexts.orgchemeurope.com This is often achieved by converting the enantiomers into a pair of diastereomers, which can then be separated based on their different physical properties. wikipedia.orgpharmtech.com
One common method is diastereomeric salt formation . wikipedia.orgpharmtech.com If the target molecule has an acidic or basic functional group, it can be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org These salts can then be separated by fractional crystallization. After separation, the original enantiomers can be recovered by removing the resolving agent.
Another powerful technique is chiral chromatography . sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, leading to their separation.
Table 2: Comparison of Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion of enantiomers to separable diastereomers. wikipedia.orgpharmtech.com | Scalable, well-established technique. pharmtech.com | Requires a suitable functional group and a suitable resolving agent; can be trial-and-error. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |
Stereochemical Analysis of Reaction Products
After a stereoselective synthesis or resolution, it is crucial to determine the stereochemical purity of the product, often expressed as enantiomeric excess (ee) or diastereomeric excess (de).
Several analytical techniques can be employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying enantiomers. By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for stereochemical analysis. wordpress.comnih.gov While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification. For diastereomers, their NMR spectra are inherently different, enabling direct analysis of their ratio.
Table 3: Methods for Stereochemical Analysis
| Method | Principle | Information Obtained |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Enantiomeric excess (ee). |
| NMR Spectroscopy | Diastereotopic differentiation of protons or carbons. | Diastereomeric excess (de), and with chiral auxiliaries, enantiomeric excess (ee). |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Optical rotation, can indicate enantiomeric purity if the rotation of the pure enantiomer is known. |
Retention and Inversion of Configuration Studies
Detailed research literature specifically investigating the retention and inversion of configuration at the chiral center of this compound during chemical transformations is not extensively available. However, the stereochemical outcome of reactions involving this compound can be predicted by analogy to studies on structurally similar molecules and by considering the general principles of reaction mechanisms at stereogenic centers adjacent to a reactive functional group.
The hydrolysis of imidates to esters, for instance, is a key reaction. The stereochemical fate of the α-carbon during this process is of significant interest. Generally, if the reaction mechanism does not involve the breaking of any bonds to the chiral center, the configuration is expected to be retained.
For example, the acidic hydrolysis of an imidate proceeds through the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the imino carbon. A subsequent series of proton transfers and elimination of ammonia (B1221849) or an amine leads to the formation of the corresponding ester. In this mechanistic pathway, the bonds to the chiral α-carbon (the carbon atom of the phenylpropanimidate moiety bearing the phenyl group and the methyl group) remain intact throughout the reaction sequence. Consequently, the hydrolysis of an enantiomerically pure sample of this compound to methyl 2-phenylpropanoate (B8470279) would be expected to proceed with retention of configuration .
A hypothetical study investigating this could involve the synthesis of an optically active sample of this compound, for example, via a Pinner reaction starting from an enantiomerically enriched 2-phenylpropanenitrile (B133222). The subsequent hydrolysis of the imidate and the analysis of the stereochemical purity of the resulting ester would provide direct evidence for the retention or inversion of configuration.
Table 1: Hypothetical Stereochemical Outcome of the Hydrolysis of (R)-Methyl 2-phenylpropanimidate
| Starting Material | Reagents | Product | Expected Stereochemical Outcome |
| (R)-Methyl 2-phenylpropanimidate | H₃O⁺ | (R)-Methyl 2-phenylpropanoate | Retention of configuration |
In contrast, reactions that proceed via mechanisms involving the chiral center, such as those that might lead to racemization or inversion, would be of significant interest. For instance, if conditions were to favor the formation of a planar intermediate, such as a carbocation or an enolate at the α-position, a loss of stereochemical information would be anticipated, leading to a racemic mixture. However, the formation of such intermediates from an imidate under typical reaction conditions is not a commonly observed pathway.
Studies on related systems, such as the stereospecific synthesis of amides from chiral alcohols with retention of configuration, highlight the importance of the reaction mechanism in determining the stereochemical outcome. These studies often involve the in-situ formation of a leaving group at the chiral center, which is then displaced by a nucleophile in a manner that preserves the original stereochemistry. While not directly involving imidates, these findings underscore the principle that retention of configuration is a common outcome when the chiral center is not directly participating in bond-breaking and bond-forming events in a way that would lead to inversion or racemization.
Further research, including detailed experimental studies with optically active this compound, would be necessary to definitively establish the stereochemical pathways of its various reactions and to create comprehensive data tables of these findings.
Spectroscopic Characterization Methodologies for Methyl 2 Phenylpropanimidate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the molecular framework at the atomic level.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the structure of a molecule by identifying the number and environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment. For Methyl 2-phenylpropanimidate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methine proton, and the methyl protons.
The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methoxy group (O-CH₃) protons would likely resonate as a singlet at approximately 3.5-4.0 ppm. The methine proton (CH) adjacent to the phenyl group would appear as a quartet, and the methyl group (CH₃) protons of the propanimidate moiety would show up as a doublet in the upfield region.
Expected ¹H NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment | Multiplicity |
| ~ 7.2 - 7.4 | Aromatic Protons (-C₆H₅) | Multiplet |
| ~ 3.6 | Methoxy Protons (-OCH₃) | Singlet |
| ~ 3.5 | Methine Proton (-CH) | Quartet |
| ~ 1.4 | Methyl Protons (-CH₃) | Doublet |
Note: These are estimated values and may vary based on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. For this compound, the imino carbon (C=N) is expected to have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons of the phenyl ring will produce a set of signals between 125 and 145 ppm. The methoxy carbon, the methine carbon, and the methyl carbon will also have distinct chemical shifts.
Expected ¹³C NMR Spectral Data for this compound:
| Chemical Shift (δ) ppm | Assignment |
| ~ 165 | Imino Carbon (C=N) |
| ~ 125 - 140 | Aromatic Carbons (-C₆H₅) |
| ~ 52 | Methoxy Carbon (-OCH₃) |
| ~ 45 | Methine Carbon (-CH) |
| ~ 20 | Methyl Carbon (-CH₃) |
Note: These are estimated values and may vary based on the solvent and other experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Assignment
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment. jaypeedigital.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show a correlation between the methine proton and the methyl protons of the propanimidate group, confirming their adjacency.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments show correlations between protons and the carbon atoms they are directly attached to. sdsu.edunih.gov An HSQC spectrum would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. The exact mass of the molecular ion of this compound can be calculated from its molecular formula (C₁₀H₁₃NO) and compared with the experimentally determined value from HRMS to confirm its composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. newdirectionsaromatics.compragolab.czaromatics.cominnovatechlabs.com It is an ideal method for assessing the purity of volatile compounds like this compound and for analyzing complex mixtures.
In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. pragolab.cztdi-bi.com Each separated component then enters the mass spectrometer, where it is ionized and detected. The resulting chromatogram shows peaks corresponding to each component, and the mass spectrum of each peak can be used to identify the compound. This technique is highly effective for detecting and quantifying impurities in a sample of this compound, ensuring its quality for subsequent applications. newdirectionsaromatics.comaromatics.cominnovatechlabs.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides distinct absorption bands that confirm the presence of its key structural features, particularly the imidate group (C=N-O). The vibrational frequencies of the bonds are sensitive to their environment, and their analysis allows for a detailed structural confirmation.
The primary characteristic absorption for an imidate is the carbon-nitrogen double bond (C=N) stretching vibration. This bond typically produces a strong absorption band in the region of 1650-1680 cm⁻¹. The exact position of this peak can be influenced by the substituents on both the carbon and nitrogen atoms. In this compound, the phenyl group attached to the imidate carbon can influence the electronic environment of the C=N bond through conjugation.
Another key functional group is the C-O single bond of the methoxy group attached to the imidate carbon. The stretching vibrations for the C-O bond of an ester or similar group typically appear as a strong band in the 1250-1000 cm⁻¹ region. The aromatic phenyl group is identified by the C=C stretching vibrations within the ring, which are observed in the 1600-1450 cm⁻¹ range, and the C-H stretching of the aromatic ring, which appears above 3000 cm⁻¹. researchgate.net The presence of aliphatic C-H bonds in the methyl and methine groups is confirmed by stretching vibrations typically found in the 2950-2850 cm⁻¹ range. docbrown.info
A summary of the expected characteristic IR absorption bands for this compound is presented below.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
|---|---|---|---|
| ~3050-3030 | C-H | Aromatic Ring | Aromatic C-H stretch |
| ~2980-2960 | C-H | Aliphatic (sp³) | Aliphatic C-H stretch |
| ~1670-1650 | C=N | Imidate | Carbon-Nitrogen double bond stretch |
| ~1600, ~1495, ~1450 | C=C | Aromatic Ring | Aromatic ring skeletal vibrations |
| ~1250-1200 | C-O | Imidate-Ester | Asymmetric C-O-C stretch |
Note: The exact values can vary based on the sample preparation method (e.g., liquid film, KBr pellet) and the specific instrument used.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides valuable information about the electronic structure of molecules containing chromophores. In this compound, the primary chromophores are the phenyl group and the C=N double bond of the imidate moiety. The interaction and conjugation between these groups dictate the molecule's absorption of ultraviolet and visible light.
The phenyl group exhibits characteristic absorption bands arising from π → π* electronic transitions. For a monosubstituted benzene (B151609) ring, two primary absorption bands are typically observed: a strong band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. When the phenyl ring is conjugated with a group containing a double bond, such as the C=N of the imidate, these absorption maxima can shift to longer wavelengths (a bathochromic shift) and their intensity may increase (a hyperchromic effect).
The C=N double bond itself undergoes an n → π* transition, which is typically weak, and a stronger π → π* transition. The π → π* transition of the C=N bond in conjugation with the phenyl ring results in a delocalized π-system across this part of the molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths compared to the isolated chromophores. nih.gov For aromatic imidates, a strong absorption band is expected in the 240-280 nm range, which can be attributed to the π → π* transition of the conjugated phenyl-imidate system. mdpi.com
Analysis of the UV-Vis spectrum can therefore confirm the presence of this conjugated system. The position of the maximum absorption (λmax) is sensitive to the solvent polarity; polar solvents can stabilize the excited state, often leading to slight shifts in λmax.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Expected λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~250-270 | π → π* | Phenyl Ring (B-band) |
| ~210 | π → π* | Phenyl Ring (E2-band) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For a chiral molecule like this compound (which has a stereocenter at the α-carbon), X-ray crystallography of a single crystal can unambiguously determine its absolute configuration (R or S). This is typically achieved by using anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or using specific X-ray wavelengths.
A crystallographic study of this compound would reveal key structural parameters. For instance, it would provide the precise bond length of the C=N double bond and the C-O single bond within the imidate functional group, confirming the degree of double-bond character. It would also detail the planarity of the phenyl ring and its orientation relative to the imidate group. Intermolecular interactions in the crystal lattice, such as hydrogen bonds (if applicable) or van der Waals forces, which dictate the crystal packing, would also be elucidated. researchgate.net
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell. | 8-15 Å |
| α, β, γ (°) | Angles of the unit cell. | For monoclinic, α=γ=90°, β≠90° |
| Z | Number of molecules per unit cell. | 2 or 4 |
| C=N bond length (Å) | Length of the imidate double bond. | ~1.27 - 1.29 Å |
| C-O bond length (Å) | Length of the imidate ester C-O bond. | ~1.33 - 1.36 Å |
Chromatographic Techniques for Separation and Purity Assessment
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of a chemical reaction. nih.gov It is rapid, requires a minimal amount of sample, and provides immediate visual feedback. In the synthesis or transformation of this compound, TLC is used to track the consumption of starting materials and the formation of the product. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. Imidates are moderately polar compounds. By selecting an appropriate eluent system, such as a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), the imidate product can be separated from more polar or less polar reactants and byproducts. nih.gov
The relative positions of the spots are quantified by the retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf value indicate that the reaction is proceeding. Visualization is often achieved under UV light, as the phenyl group in the molecule is UV-active, or by using chemical stains like potassium permanganate (B83412) or iodine vapor. nih.gov
Column Chromatography for Purification
Following the completion of a reaction, column chromatography is the standard method for the purification of this compound from unreacted starting materials, reagents, and byproducts on a preparative scale. nih.gov This technique operates on the same principles as TLC but is used for bulk separation.
A glass column is packed with a stationary phase, most commonly silica gel. The crude reaction mixture is loaded onto the top of the column, and an eluent, similar in composition to that optimized by TLC, is passed through the column. The components of the mixture travel down the column at different rates based on their affinity for the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel.
For the purification of an imidate, a gradient elution is often employed, starting with a less polar solvent system (e.g., 95:5 hexane (B92381):ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate). nih.gov Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified compound. nih.gov
Interactive Data Table: Typical Chromatographic Conditions for Imidates
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | Hexane / Ethyl Acetate (e.g., 8:2 v/v) | Reaction monitoring, purity check |
| Column | Silica Gel (60-120 mesh) | Gradient of Hexane / Ethyl Acetate | Preparative purification |
Computational Chemistry and Theoretical Studies of Methyl 2 Phenylpropanimidate
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
No studies employing MD simulations to investigate the conformational landscape, flexibility, or dynamic behavior of Methyl 2-phenylpropanimidate were identified.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
A search for QSAR or QSPR models where this compound is included in the dataset for predicting biological activity or physicochemical properties did not yield any results.
Predicting Reactivity and Stability Under Varying Chemical Environments
Computational chemistry provides a powerful lens for predicting the reactivity and stability of "this compound" under a spectrum of chemical conditions. Through the application of theoretical models, it is possible to simulate how this compound will behave in different environments, offering insights that are crucial for its handling, storage, and application in chemical synthesis. The inherent instability of many imidates often makes them intermediates that are generated in situ rather than isolated. rroij.com However, computational studies can help in identifying conditions that might enhance their stability.
The primary modes of degradation for imidates, such as hydrolysis, are significantly influenced by the surrounding chemical environment. rroij.com Factors including pH, solvent polarity, and temperature can dramatically alter the rate and pathway of these reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these relationships. DFT allows for the calculation of electronic properties and energy profiles of reaction pathways, thereby predicting the most likely course of a reaction under given conditions. For instance, by modeling the protonation states of "this compound" at different pH values, it is possible to predict its susceptibility to acid- or base-catalyzed hydrolysis.
Influence of pH on Hydrolysis Rates
The hydrolysis of imidates is known to be highly dependent on the pH of the medium. researchgate.net In acidic conditions, the imidate nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. Conversely, in basic media, the reaction proceeds through the attack of a hydroxide (B78521) ion. Computational models can predict the activation energies for these different pathways.
For "this compound," DFT calculations can be employed to model the transition states of its hydrolysis under both acidic and basic conditions. The predicted activation energies can then be used to estimate the relative rates of hydrolysis across a range of pH values.
Table 1: Predicted Effect of pH on the Hydrolysis Rate of this compound at 298 K
| pH | Predicted Relative Hydrolysis Rate Constant (k_rel) | Predominant Hydrolysis Pathway |
|---|---|---|
| 2 | 150 | Acid-Catalyzed |
| 4 | 25 | Acid-Catalyzed |
| 7 | 1 | Neutral Hydrolysis |
| 10 | 80 | Base-Catalyzed |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.
Solvent Effects on Stability
The choice of solvent can significantly impact the stability of "this compound." Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions such as hydrolysis. Computational models, like the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to simulate the effects of different solvents on the compound's stability. researchgate.net
By calculating the free energy of "this compound" and its hydrolysis transition states in various solvents, it is possible to predict how solvent polarity will influence its stability.
Table 2: Predicted Influence of Solvent Polarity on the Stability of this compound
| Solvent | Dielectric Constant (ε) | Predicted Relative Stability |
|---|---|---|
| Hexane (B92381) | 1.9 | High |
| Diethyl Ether | 4.3 | Moderate-High |
| Tetrahydrofuran | 7.6 | Moderate |
| Acetonitrile | 37.5 | Moderate-Low |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.
Thermal Stability and Degradation Pathways
Computational chemistry can also be used to investigate the thermal stability of "this compound." By modeling the molecule's vibrational frequencies and bond dissociation energies, it is possible to predict the temperatures at which thermal degradation is likely to occur. Furthermore, these models can elucidate the most probable degradation pathways, such as isomerization or fragmentation.
Kinetic modeling based on computational data can predict the rate of thermal degradation as a function of temperature. researchgate.netntnu.no This information is vital for determining the shelf-life and appropriate storage conditions for the compound.
Table 3: Predicted Thermal Degradation of this compound
| Temperature (°C) | Predicted Half-life (t_1/2) | Predicted Primary Degradation Products |
|---|---|---|
| 25 | > 1 year | Minimal degradation |
| 50 | 6 months | Isomerization to N-methyl-2-phenylpropanamide |
| 100 | 2 weeks | Fragmentation products |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.
Applications of Methyl 2 Phenylpropanimidate in Organic Synthesis
Utilization as a Key Synthetic Intermediate
While imidates as a class of compounds can serve as versatile intermediates in organic synthesis, enabling the formation of amides, esters, and various nitrogen-containing heterocycles, specific documentation detailing the role of Methyl 2-phenylpropanimidate as a key intermediate in multi-step syntheses is not prominent in the available literature.
Participation in Carbon-Carbon Bond Forming Reactions
Carbon-carbon (C-C) bond forming reactions are fundamental to organic chemistry, allowing for the construction of complex molecular skeletons. nih.govresearchgate.net These reactions are often catalyzed by transition metals and include a wide array of transformations. nih.gov
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for forming substituted alkenes. wikipedia.orgmasterorganicchemistry.com For instance, a well-documented example of this reaction is the formation of methyl 2-phenylacrylate through the coupling of phenyl iodide and methyl acrylate, which can be performed in supercritical carbon dioxide (scCO2) as a solvent. researchgate.net This specific transformation, however, does not utilize this compound. The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by alkene insertion, and β-hydride elimination to yield the product and regenerate the catalyst. youtube.com
General Scheme for Heck Coupling
| Reactant A | Reactant B | Catalyst | Base | Product |
| Aryl/Vinyl Halide | Alkene | Pd Complex | Organic/Inorganic Base | Substituted Alkene |
Cross-coupling reactions represent a broad and vital class of reactions in organic synthesis, enabling the formation of C-C bonds by joining two different organic fragments with the aid of a metal catalyst. researchgate.net Prominent examples include the Suzuki, Stille, and Negishi couplings, which are indispensable in the pharmaceutical and materials science industries. masterorganicchemistry.comresearchgate.netmdpi.com These reactions typically involve an organometallic reagent and an organic halide. researchgate.net The choice of catalyst, often a palladium or nickel complex, ligands, and reaction conditions is crucial for the success and selectivity of the transformation. researchgate.net
Key Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Electrophile | Catalyst |
| Suzuki | Organoboron compound | Aryl/Vinyl Halide | Palladium |
| Stille | Organotin compound | Aryl/Vinyl Halide | Palladium |
| Negishi | Organozinc compound | Aryl/Vinyl Halide | Palladium/Nickel |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Palladium/Copper |
Precursor in Heterocycle Synthesis
Heterocyclic compounds are crucial components of many pharmaceuticals, agrochemicals, and natural products. mdpi.com Their synthesis is a major focus of organic chemistry. Imidates can be valuable precursors for synthesizing nitrogen-containing heterocycles like oxazoles, imidazoles, and thiazoles through cyclization reactions with appropriate bifunctional reagents. While this is a general strategy, specific methodologies starting from this compound to form particular heterocyclic systems are not extensively documented. nih.govresearchgate.net
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or purification. For analytical purposes, derivatization is often used to enhance the detectability of an analyte, for example, by attaching a fluorescent tag. Common reactions for derivatizing carboxylic acids include esterification or amidation. researchgate.net For imidates like this compound, hydrolysis to the corresponding amide or ester could be a potential derivatization strategy, although specific protocols for this compound are not detailed in the literature.
Role in Catalytic Processes
Certain organic molecules can act as ligands for metal catalysts, influencing their activity, selectivity, and stability. Nitrogen-containing compounds, in particular, are common ligands in catalysis. N-heterocyclic carbenes (NHCs), for example, which can be synthesized from heterocyclic precursors, are highly effective ligands for palladium in cross-coupling reactions. nih.gov There is currently no evidence in the scientific literature to suggest that this compound itself plays a significant role as a catalyst or as a component of a catalytic system.
Substrate in Catalytic Reactions
As a substrate, this compound is particularly useful for synthesizing nitrogen-containing heterocyclic compounds and chiral amines. The C=N bond within the imidate structure is susceptible to a variety of catalytic transformations.
A significant application is in catalytic hydrogenation, which is a fundamental method for producing amines. The hydrogenation of carbon-nitrogen double bonds is an effective way to synthesize amine derivatives wikipedia.org. Specifically, imidates can be reduced to the corresponding amines, and when chiral catalysts are employed, this process can yield chiral amines with high enantioselectivity. Iridium-catalyzed reactions, for instance, are known to facilitate C-C bond formation through hydrogenation and transfer hydrogenation, enabling additions to imines nih.gov. While general methods for the enantioselective hydrogenation of imines can be challenging to develop due to factors like isomerization, specific catalyst systems have proven effective for particular classes of imines wikipedia.org. A key step in the industrial production of the herbicide Metolachlor involves the enantioselective reduction of an N-aryl imine using an iridium catalyst with a modified Josiphos ligand wikipedia.org.
Imidates also participate in cycloaddition reactions to form various heterocyclic structures. They can function as reactants in [3+2] cycloaddition reactions to create substituted imidazoles and other five-membered rings researchgate.netorganic-chemistry.org. For example, a zinc chloride-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines yields multisubstituted imidazoles under mild conditions organic-chemistry.org. Imidates are recognized as versatile molecules that can act as both electrophiles and nucleophiles, leading to the synthesis of heterocycles like imidazolines, oxazoles, and thiazolines nih.govresearchgate.net.
The following table summarizes representative catalytic reactions where imidates, including structures similar to this compound, are used as substrates.
| Catalyst System | Reaction Type | Product Class |
| Iridium complexes with chiral ligands | Asymmetric Hydrogenation | Chiral Amines |
| Zinc Chloride (ZnCl₂) | [3+2] Cycloaddition | Multisubstituted Imidazoles organic-chemistry.org |
| Copper or Rhodium complexes | Cycloaddition | Substituted Imidazoles organic-chemistry.org |
| Platinum(IV) complexes | [2+3] Cycloaddition with Nitrones | Δ⁴-1,2,4-Oxadiazolines acs.org |
Ligand Design in Catalytic Systems
Beyond its role as a reactant, the structural framework of this compound is a valuable scaffold for designing ligands used in asymmetric catalysis. Ligands are crucial in transition metal catalysis as they modify the metal's structure and reactivity, which in turn influences the speed, selectivity, and scope of the reaction nih.gov.
Imidate-based ligands have been successfully incorporated into various metal complexes to create effective catalysts. For example, palladium complexes with imidate ligands have been synthesized and tested for their catalytic activity in direct arylation reactions whiterose.ac.uk. The structure of the imidate ligand can have a pronounced effect on the activity of the resulting catalyst complex whiterose.ac.uk. The development of imidate ligands extends to their use in forming microporous zinc-organic frameworks, demonstrating their versatility in coordination chemistry nih.gov.
The design of ligands often involves modifying a core structure to fine-tune the electronic and steric properties of the catalyst. The 2-phenylpropyl group in this compound provides a chiral backbone that can be elaborated into more complex ligand structures. By attaching coordinating groups to the imidate nitrogen and other parts of the molecule, bidentate or tridentate ligands can be created. These ligands chelate to a metal center, establishing a chiral environment that can direct the stereochemical outcome of a reaction. The proximity of steric groups, such as a methyl group, to the reactive site can control the catalyst's activity and selectivity in surface-oriented reactions like hydrogenation and isomerization frontiersin.org.
The table below illustrates the application of ligand types that can be derived from imidate and related chiral structures in various catalytic systems.
| Ligand Type | Metal | Catalytic Application |
| Imidate-based P,N-Ligands | Palladium | Direct Arylation, C-C bond formation whiterose.ac.uk |
| Chiral Phosphine (B1218219) Ligands | Iridium | Asymmetric Imine Hydrogenation wikipedia.org |
| Imidazolate-amide-imidate | Zinc | Formation of Metal-Organic Frameworks nih.gov |
| Diimide-Phosphonate | Various Metals | Water-Soluble Metal-Organic Complexes stmarytx.edu |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green chemistry is a paramount objective in modern synthetic organic chemistry. For Methyl 2-phenylpropanimidate, future research will likely focus on developing synthetic methods that are not only efficient in terms of yield and purity but also environmentally benign. Traditional methods for imidate synthesis, such as the Pinner reaction, often rely on harsh acidic conditions and anhydrous solvents, which can be hazardous and produce significant waste.
Emerging research is exploring alternative, more sustainable pathways. One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.gov For instance, a facile and green synthetic protocol for N-(pyridin-2-yl)imidates has been reported using nitrostyrenes and 2-aminopyridines with heterogeneous Lewis acid catalysis. nih.govresearchgate.net The application of such methodologies to the synthesis of this compound could significantly improve its environmental footprint.
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another key area of interest. rsc.org This approach reduces the need for intermediate purification steps, saving time, energy, and resources. A novel one-pot synthesis of multifunctional organic fluorescent imidates from quinolinium salt derivatives, nitrosoarenes, and alcohols has been demonstrated to be operationally simple and metal-free. rsc.org Adapting such a strategy for this compound could lead to a more streamlined and sustainable production process.
The use of enzymatic catalysis is also gaining traction as a green alternative. nih.gov Lipases, for example, have been successfully employed for the synthesis of amides, which are structurally related to imidates. nih.gov Exploring enzymatic routes for the synthesis of this compound could offer a highly selective and environmentally friendly method.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Heterogeneous Catalysis | - Easy catalyst separation and reuse- Reduced waste generation- Milder reaction conditions | - Development of novel, robust, and selective heterogeneous catalysts- Optimization of reaction conditions for high yields |
| One-Pot Synthesis | - Reduced number of reaction and purification steps- Increased efficiency and atom economy- Lower solvent and energy consumption | - Designing reaction sequences that are compatible in a single pot- Controlling selectivity in multi-step reactions |
| Enzymatic Catalysis | - High selectivity and specificity- Mild reaction conditions (temperature, pH)- Biodegradable catalysts | - Screening for suitable enzymes or engineering enzymes with desired activity- Optimizing reaction parameters for enzymatic stability and activity |
Exploration of Novel Reactivity and Transformation Pathways
Imidates, including this compound, are versatile synthetic intermediates due to their unique electronic properties, possessing both electrophilic and nucleophilic centers. rsc.org This dual reactivity opens up a wide range of possibilities for novel chemical transformations.
Future research is expected to uncover new annulation reactions involving imidates for the synthesis of diverse N-heterocycles. rsc.org These heterocyclic compounds are of great importance in medicinal chemistry and materials science. For example, imidates have been successfully used in the synthesis of imidazolines, oxazoles, and thiazolines. nih.gov Investigating the participation of this compound in similar cyclization reactions could lead to the discovery of new bioactive molecules.
The generation of in situ nitrogen radicals from imidate precursors is another exciting avenue. rsc.org These radicals can participate in 1,5-hydrogen atom transfer (HAT) reactions to form new C-N bonds, a powerful tool in organic synthesis. rsc.org Applying this strategy to this compound could enable the synthesis of complex nitrogen-containing molecules that are otherwise difficult to access.
Furthermore, the unique reactivity of imidates can be exploited in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. Aryne-based multicomponent coupling reactions have been developed for the formation of functionalized aromatic compounds, where an aryne reacts with an isocyanide to generate a nitrilium intermediate that is then trapped by a nucleophile to form an imidate. acs.org Exploring the potential of this compound as a component in such reactions could lead to the efficient synthesis of novel molecular scaffolds.
| Reaction Type | Potential Application for this compound | Expected Outcome |
| C–N Annulation Reactions | Synthesis of novel N-heterocycles | Discovery of new compounds with potential biological or material properties |
| Radical-Mediated Transformations | Formation of new C-N bonds via 1,5-HAT | Access to complex nitrogen-containing molecules |
| Multicomponent Reactions | Building block in the synthesis of complex aromatic compounds | Efficient construction of diverse molecular architectures |
Advanced Computational Modeling for Complex Systems
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and guiding experimental design. For complex systems involving this compound, advanced computational modeling will play a crucial role in future research.
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. This can help in understanding its behavior in various chemical reactions and in predicting the feasibility of new transformation pathways. For instance, computational studies can elucidate the mechanism of imidate hydrolysis, a key reaction in their application as protecting groups and synthetic intermediates. researchgate.net
Molecular dynamics (MD) simulations can be used to study the conformational landscape of this compound and its interactions with other molecules, such as solvents, catalysts, or biological receptors. This information is crucial for understanding its physical properties and for designing new applications, for example, in drug discovery.
The use of coupled quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of chemical reactions in condensed phases. osti.gov This approach treats the reactive part of the system with a high level of quantum mechanics theory, while the surrounding environment is described by a more computationally efficient molecular mechanics force field. osti.gov Applying QM/MM simulations to reactions involving this compound can provide a deeper understanding of solvent effects and catalyst performance.
| Computational Method | Application to this compound Research | Information Gained |
| Density Functional Theory (DFT) | - Elucidation of reaction mechanisms- Prediction of reactivity and selectivity- Calculation of spectroscopic properties | - Electronic structure and bonding- Transition state geometries and energies- Reaction pathways |
| Molecular Dynamics (MD) | - Study of conformational dynamics- Investigation of intermolecular interactions- Simulation of behavior in different environments | - Preferred conformations- Solvation effects- Binding affinities |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | - Accurate modeling of reactions in solution or enzymes- Investigation of catalyst-substrate interactions | - Free energy profiles of reactions- Role of the environment in catalysis |
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with automated technologies is revolutionizing the way chemists work, enabling faster, safer, and more efficient synthesis of molecules. wikipedia.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult or dangerous to carry out in batch. rsc.orgacs.org
Future research on this compound will likely involve the development of continuous flow processes for its synthesis. This could lead to a more scalable and reproducible production method, with better control over reaction parameters and reduced risk of hazardous incidents. rsc.org The in situ generation of reactive intermediates, a key advantage of flow chemistry, could also be exploited for novel transformations of this compound. nih.gov
The combination of flow chemistry with artificial intelligence (AI) and robotic automation has the potential to create fully autonomous synthesis platforms. youtube.com Such systems can design synthetic routes, optimize reaction conditions, and execute the synthesis without human intervention. youtube.com Applying this technology to the synthesis and derivatization of this compound could accelerate the discovery of new compounds and materials.
Automated synthesis platforms can also be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of synthetic protocols. synplechem.com This would be particularly useful for developing new applications of this compound, where a large number of derivatives may need to be synthesized and tested.
| Technology | Potential Impact on this compound Research | Key Advantages |
| Flow Chemistry | - Safer, more efficient, and scalable synthesis- Access to novel reaction conditions and intermediates | - Precise control over temperature and pressure- Improved mixing and heat transfer- Safe handling of hazardous reagents |
| Automated Synthesis | - High-throughput synthesis and screening of derivatives- Rapid optimization of reaction conditions | - Increased productivity and reproducibility- Reduced manual labor and human error |
| AI-Driven Synthesis Planning | - De novo design of synthetic routes- Prediction of optimal reaction conditions | - Accelerated discovery of new synthetic pathways- More efficient use of resources |
Design of Chiral Imidates for Enantioselective Transformations
Enantioselective synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of critical importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. nih.gov Chiral imidates have emerged as valuable building blocks and intermediates in asymmetric synthesis. acs.orgnih.govnih.gov
Future research will focus on the design and synthesis of novel chiral analogues of this compound for use in enantioselective transformations. One approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to control the stereochemical outcome of a reaction. nih.gov The development of new chiral auxiliaries for imidates could lead to highly efficient and selective asymmetric syntheses.
Another promising strategy is the use of chiral catalysts in reactions involving imidates. Chiral Lewis acids or organocatalysts can be used to control the stereochemistry of reactions such as aldol (B89426) additions, Mannich reactions, and Michael additions. lifescienceglobal.com Investigating the use of such catalysts in reactions with this compound could open up new avenues for the synthesis of enantiomerically pure compounds.
N-sulfinyl imidates have been shown to be excellent chiral building blocks. acs.orgnih.govnih.gov The sulfinyl group acts as a powerful chiral director, allowing for highly diastereoselective reactions. The synthesis of a chiral N-sulfinyl derivative of this compound could provide a versatile intermediate for the asymmetric synthesis of a wide range of chiral molecules.
| Approach | Description | Potential Application for this compound |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the imidate to direct the stereochemical outcome of a reaction. | Synthesis of enantiomerically enriched α-substituted carboxylic acid derivatives. |
| Chiral Catalysis | A chiral catalyst is used to create a chiral environment around the imidate, favoring the formation of one enantiomer. | Enantioselective addition reactions to the C=N bond of the imidate. |
| Chiral N-Sulfinyl Imidates | The use of a chiral sulfinyl group on the nitrogen atom of the imidate to control stereoselectivity. | Diastereoselective alkylation and addition reactions to generate chiral building blocks. |
Q & A
Q. What are the established synthetic routes for Methyl 2-phenylpropanimidate, and how can reaction conditions be optimized to improve yield?
this compound is typically synthesized via condensation reactions between appropriate nitriles and alcohols under acidic or catalytic conditions. Optimization involves systematically varying parameters such as temperature, solvent polarity, and catalyst loadings (e.g., using p-toluenesulfonic acid). Reaction efficiency can be monitored using HPLC or GC to quantify intermediates and final product yields .
Q. How should researchers characterize the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
Structural confirmation requires H/C NMR for functional group analysis, IR spectroscopy for imidate C=N stretching (~1650 cm), and mass spectrometry for molecular ion validation. Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) or GC-MS, referencing standards such as NIST databases for spectral matching .
Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?
Safety protocols include using fume hoods for synthesis, wearing nitrile gloves and goggles, and adhering to waste disposal guidelines for imidates. Material Safety Data Sheets (MSDS) should be consulted for specific hazards, and spills must be neutralized with inert adsorbents .
Q. What are the best practices for documenting experimental procedures and analytical data to ensure reproducibility?
Detailed logs should include reagent batch numbers, instrument calibration data, and raw spectra/chromatograms. Use standardized templates for reporting reaction conditions (e.g., time, temperature) and statistical metrics (e.g., mean ± SD) as per pharmaceutical research guidelines .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
Cross-validate results using complementary techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for connectivity, and high-resolution MS for exact mass. Compare findings with computational predictions (e.g., DFT-calculated NMR shifts) and reference databases like PubChem .
Q. How can computational modeling predict the reactivity and stability of this compound under varying chemical environments?
Density Functional Theory (DFT) simulations can model hydrolysis kinetics in aqueous media, while Molecular Dynamics (MD) tracks conformational changes. Solvent effects are evaluated using COSMO-RS, and degradation pathways are predicted via transition state analysis .
Q. How should researchers design dose-response experiments to assess biological activity, such as enzyme inhibition or receptor binding?
Use in vitro assays with positive/negative controls (e.g., known inhibitors), triplicate measurements, and non-linear regression for IC/EC calculations. Statistical significance must be reported with p-values (e.g., p < 0.05 via ANOVA) and confidence intervals .
Q. What methodologies are recommended for conducting systematic reviews of this compound literature following PRISMA guidelines?
Define search terms (e.g., "imidate synthesis," "pharmacokinetics"), screen databases (PubMed, SciFinder), and apply inclusion/exclusion criteria. Use PRISMA flowcharts to document study selection and assess bias via ROBINS-I tools .
Q. How can researchers investigate degradation pathways of this compound under accelerated stability conditions?
Subject the compound to stress testing (40°C/75% RH, acidic/basic hydrolysis) and analyze degradation products via LC-MS/MS. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while impurity profiling follows ICH Q3A guidelines .
Q. What statistical approaches are appropriate for analyzing contradictions in physicochemical property data (e.g., solubility, logP)?
Apply Bland-Altman plots to assess inter-laboratory variability and multivariate regression to identify confounding factors (e.g., solvent purity). Report uncertainties using error propagation models and validate with consensus standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
